
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMPS is a sulfonylurea compound that has been synthesized and studied for its biological and physiological effects. In
作用機序
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts by binding to specific targets, such as ion channels and receptors, and modulating their activity. For example, this compound binds to the SUR2B subunit of the ATP-sensitive potassium channel and inhibits its activity, leading to an increase in intracellular calcium levels and a decrease in cardiac contractility. This compound also binds to the sulfonylurea receptor 1 and inhibits its activity, leading to a decrease in insulin secretion and a potential anti-cancer effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target it binds to. For example, in the cardiovascular system, this compound has been shown to decrease cardiac contractility, increase intracellular calcium levels, and reduce the risk of ischemic injury. In the nervous system, this compound has been shown to modulate the activity of ion channels, leading to changes in synaptic transmission and plasticity. In cancer cells, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, leading to a potential anti-cancer effect.
実験室実験の利点と制限
The advantages of using N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its specificity for certain targets, its ability to modulate the activity of ion channels and receptors, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for careful dosage and administration.
将来の方向性
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore its potential applications in other fields, such as immunology and metabolism. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cardiac arrhythmias and cancer. Furthermore, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of novel compounds with improved efficacy and safety profiles.
科学的研究の応用
N~1~,N~1~-dibenzyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields such as neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. In cardiovascular research, this compound has been shown to inhibit the activity of the SUR2B subunit of the ATP-sensitive potassium channel, which is involved in the regulation of cardiac function. In cancer research, this compound has been shown to inhibit the activity of the sulfonylurea receptor 1, which is involved in the regulation of insulin secretion and has been implicated in the development of certain types of cancer.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N,N-dibenzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-35-27-19-17-26(18-20-27)31(36(33,34)28-15-9-4-10-16-28)23-29(32)30(21-24-11-5-2-6-12-24)22-25-13-7-3-8-14-25/h2-20H,21-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPYCDYAXJFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



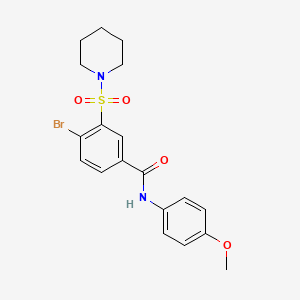
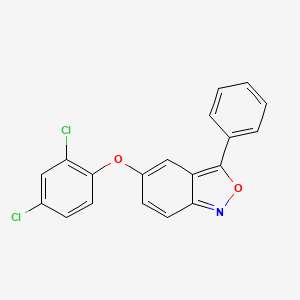
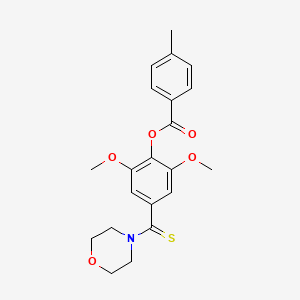
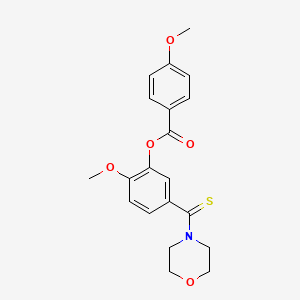
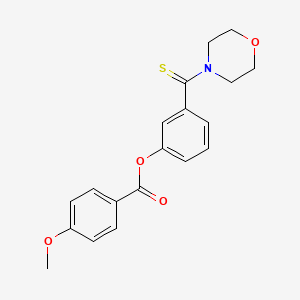
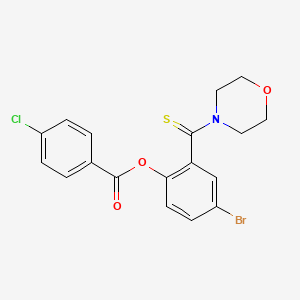
![ethyl 5,5-dimethyl-2-[(phenylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3463222.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3463235.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-{2-[(phenylsulfonyl)amino]phenyl}glycinamide](/img/structure/B3463244.png)
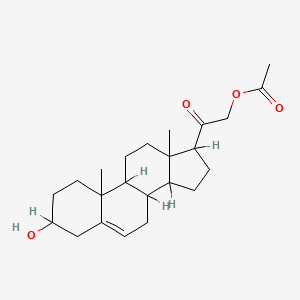
![2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3463264.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3463267.png)
![1-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrophenyl)ethanone](/img/structure/B3463275.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3463283.png)